

A Comparative Guide to Proficiency Testing for Sterigmatocystin Analysis in Food

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Compound of Interest

Compound Name: Sterigmatocystine

Cat. No.: B1681140

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For researchers and analytical laboratories tasked with the detection of sterigmatocystin (STC) in food matrices, participation in proficiency testing (PT) schemes is a critical component of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance and the reliability of its data. However, dedicated PT schemes for sterigmatocystin are not as common as those for other mycotoxins. This guide offers a comparison based on available data from a comprehensive interlaboratory study, which functions as a de facto proficiency test, and information on a commercially available PT scheme.

This guide is intended for researchers, scientists, and quality control professionals to benchmark their analytical methods, understand performance expectations, and identify key experimental parameters for the accurate determination of sterigmatocystin in food.

Performance Comparison of Sterigmatocystin Analysis Schemes

The following tables summarize quantitative performance data from a multi-laboratory validation study that provides a benchmark for sterigmatocystin analysis in different cereal matrices. This data can be used to compare in-house method performance against established benchmarks.

Table 1: Performance Data for Sterigmatocystin Analysis in White Rice

Spiking Level (µg/kg)	Number of Labs	Mean Recovery (%)	RSDr (%) ¹	RSDR (%) ²	HorRat Value ³	Satisfactory Z-Scores ⁴ (%)
0.3	8	96.7	7.1	28.1	0.6	100
1.0	8	93.3	11.5	32.7	0.8	100
5.0	8	92.2	40.2	40.2	1.2	100

¹RSDr: Repeatability Relative Standard Deviation ²RSDR: Reproducibility Relative Standard Deviation ³HorRat Value: Horwitz Ratio, a measure of the acceptability of the method's precision ⁴Satisfactory Z-Scores: Percentage of laboratories with a |Z-score| ≤ 2

Table 2: Performance Data for Sterigmatocystin Analysis in Sorghum

Spiking Level (µg/kg)	Number of Labs	Mean Recovery (%)	RSDr (%)	RSDR (%)	HorRat Value	Satisfactory Z-Scores (%)
0.3	8	96.7	14.2	32.0	0.8	75*
1.0	8	85.3	29.0	54.7	1.0	100
5.0	8	90.5	21.9	32.1	0.8	100

*Data from two laboratories were unsatisfactory at this level.

Commercially Available Proficiency Testing Scheme

While detailed public reports with performance data are scarce, FAPAS®, a leading proficiency testing provider, offers a multi-mycotoxin proficiency test that includes sterigmatocystin.

Table 3: FAPAS Multi-Mycotoxin Proficiency Test Example

Provider	PT Code	Matrix	Analytes Included
FAPAS®	FCMM11-CCP38	Oat Flour	Aflatoxins (B & G), Ochratoxin A, T-2 & HT-2 toxins, and Sterigmatocystin

Laboratories seeking formal, external validation of their sterigmatocystin analysis capabilities are encouraged to participate in such commercially available schemes.

Experimental Protocols

The data presented in Tables 1 and 2 were generated from an interlaboratory study validating a specific analytical method. The detailed protocol provides a valuable reference for laboratories developing or refining their own methods for sterigmatocystin analysis.

Interlaboratory Study Protocol for Sterigmatocystin in Rice and Sorghum

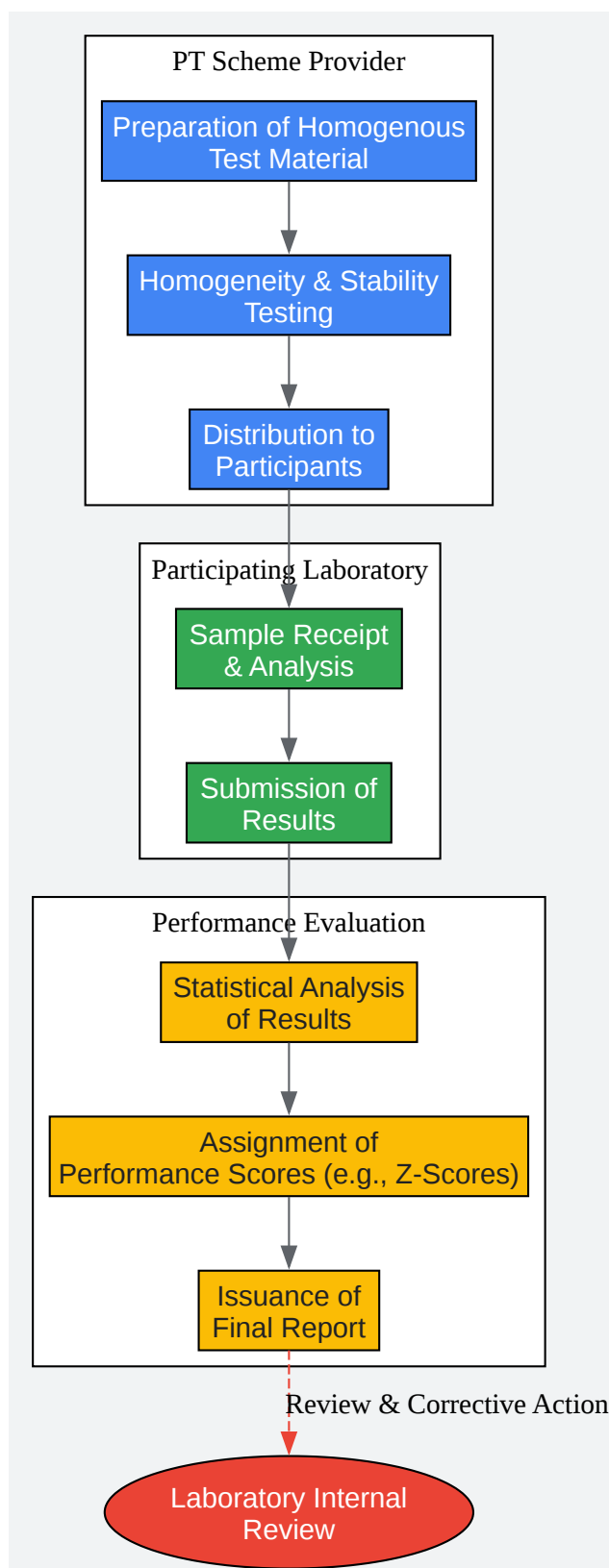
This method is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

- Sample Preparation:
 - A 5 g homogenized sample is weighed into a 50 mL polypropylene tube.
 - 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v) is added.
 - The sample is extracted for 60 minutes on a rotary shaker.
 - Centrifugation at 4000 rpm for 5 minutes.
- Solid Phase Extraction (SPE) Cleanup:
 - A 5 mL aliquot of the supernatant is diluted with 20 mL of phosphate-buffered saline (PBS).
 - The diluted extract is passed through an immunoaffinity column (IAC) specific for the target mycotoxins.

- The column is washed with 10 mL of PBS.
- The toxins are eluted from the column with 2 mL of methanol.
- The eluate is evaporated to dryness under a stream of nitrogen at 40°C.
- The residue is reconstituted in 500 µL of injection solvent (methanol/water, 30:70, v/v).
- LC-MS/MS Analysis:
 - Chromatographic Column: C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm).
 - Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate, and methanol with 0.1% formic acid and 5 mM ammonium formate.
 - Injection Volume: 10 µL.
 - Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

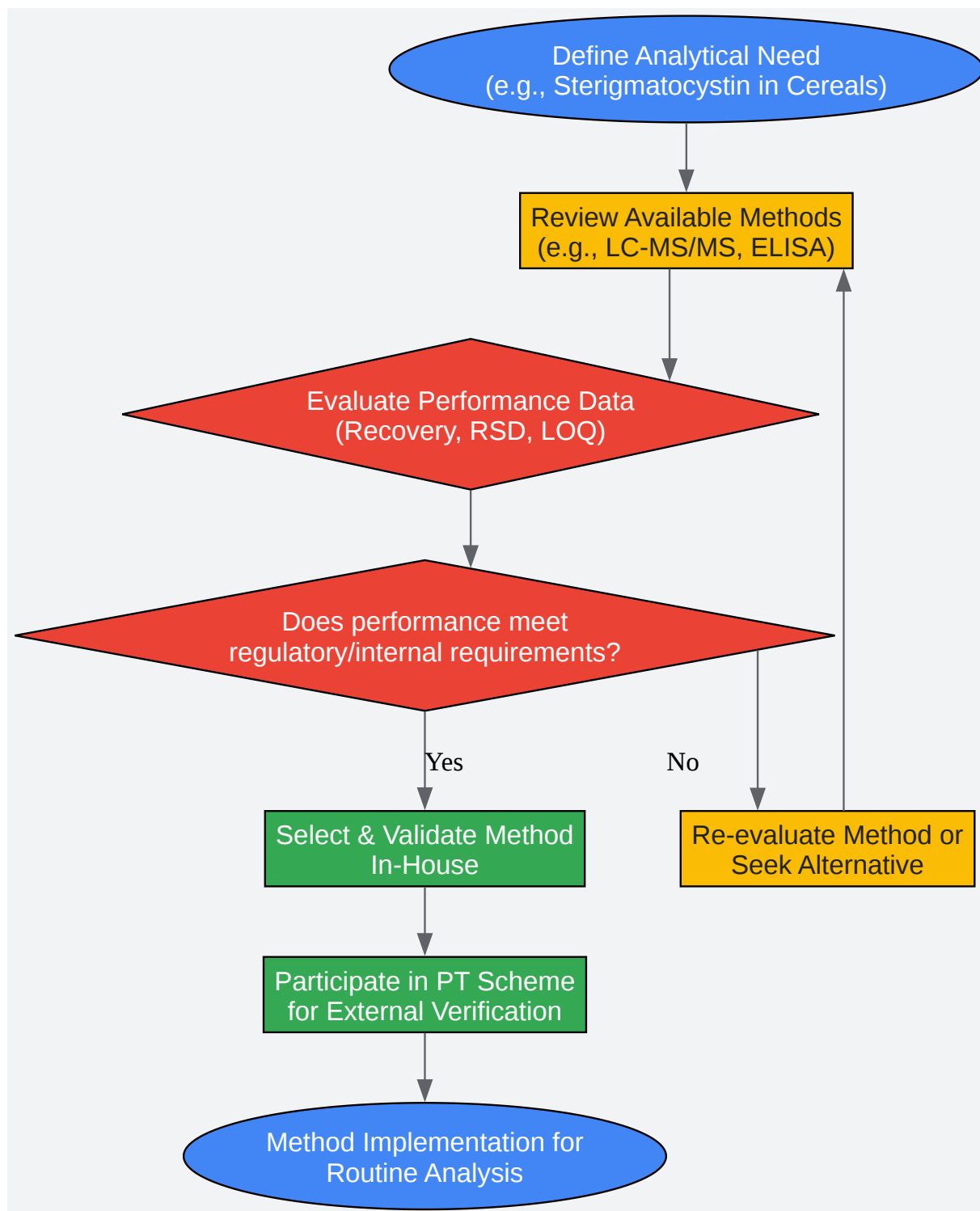
Visualizing Workflows and Decision Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of a proficiency testing scheme and the decision-making process for selecting an analytical method.



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Caption: Workflow of a typical proficiency testing scheme.



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Caption: Decision process for analytical method selection.

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